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Compound of Interest

Compound Name: 6-Methoxyquinolin-5-amine

Cat. No.: B1297789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-
Methoxyquinolin-5-amine, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of published experimental data for this specific

compound, this document focuses on predicted spectroscopic characteristics based on its

chemical structure and data from analogous compounds. The information herein serves as a

foundational resource for the identification, characterization, and quality control of 6-
Methoxyquinolin-5-amine.

Molecular Structure and Properties
6-Methoxyquinolin-5-amine possesses a quinoline core, substituted with a methoxy group at

the 6-position and an amine group at the 5-position.

Molecular Formula: C₁₀H₁₀N₂O[1]

Monoisotopic Mass: 174.0793 g/mol [1]

IUPAC Name: 6-methoxyquinolin-5-amine

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of a compound. For 6-Methoxyquinolin-5-amine, high-resolution mass
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spectrometry (HRMS) is expected to show a prominent molecular ion peak ([M+H]⁺)

corresponding to its protonated form.

Table 1: Predicted Mass Spectrometry Data for 6-Methoxyquinolin-5-amine Adducts[1]

Adduct Predicted m/z

[M+H]⁺ 175.08660

[M+Na]⁺ 197.06854

[M+NH₄]⁺ 192.11314

[M+K]⁺ 213.04248

[M-H]⁻ 173.07204

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The expected ¹H and ¹³C NMR chemical shifts for 6-Methoxyquinolin-5-amine are

predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the quinoline

ring, the methoxy protons, and the amine protons. The coupling patterns (splitting) will provide

information about the connectivity of the protons.

Table 2: Expected ¹H NMR Chemical Shifts for 6-Methoxyquinolin-5-amine
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Proton
Expected Chemical
Shift (ppm)

Multiplicity Notes

NH₂ 4.0 - 5.0 Broad Singlet

Chemical shift can

vary with solvent and

concentration.

H2 8.6 - 8.8 Doublet of Doublets
Coupled to H3 and

H4.

H3 7.2 - 7.4 Doublet of Doublets
Coupled to H2 and

H4.

H4 8.0 - 8.2 Doublet of Doublets
Coupled to H2 and

H3.

H7 7.0 - 7.2 Doublet Coupled to H8.

H8 7.5 - 7.7 Doublet Coupled to H7.

OCH₃ 3.9 - 4.1 Singlet

¹³C NMR Spectroscopy
The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms

in the molecule. The chemical shifts are influenced by the nature of the substituents on the

quinoline ring. Aromatic carbons typically resonate in the 100-160 ppm range.[2][3][4]

Table 3: Expected ¹³C NMR Chemical Shifts for 6-Methoxyquinolin-5-amine
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Carbon Expected Chemical Shift (ppm)

C2 ~148

C3 ~121

C4 ~135

C4a ~138

C5 ~130

C6 ~155

C7 ~110

C8 ~128

C8a ~145

OCH₃ ~56

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of 6-Methoxyquinolin-5-amine is

expected to show characteristic bands for the N-H, C-H, C=C, C=N, and C-O bonds.

Table 4: Expected IR Absorption Bands for 6-Methoxyquinolin-5-amine
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibration

N-H Stretch (Amine) 3300 - 3500 Medium

Asymmetric and

symmetric stretching

of the primary amine.

[5][6]

C-H Stretch

(Aromatic)
3000 - 3100 Medium to Weak

C-H Stretch (Aliphatic) 2850 - 3000 Medium
C-H stretching of the

methoxy group.

C=C and C=N Stretch

(Aromatic)
1500 - 1650 Strong to Medium

Stretching vibrations

of the quinoline ring.

N-H Bend (Amine) 1580 - 1650 Medium
Bending vibration of

the primary amine.[5]

C-O Stretch (Aryl

Ether)
1200 - 1275 Strong

Asymmetric C-O-C

stretching.

C-O Stretch (Aryl

Ether)
1000 - 1075 Medium

Symmetric C-O-C

stretching.

C-N Stretch (Aromatic

Amine)
1250 - 1335 Strong [5]

Experimental Protocols
While specific experimental data for 6-Methoxyquinolin-5-amine is not readily available, the

following are general protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxyquinolin-5-amine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of approximately 12 ppm, a sufficient number of scans

for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization

- ESI).

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum

in positive or negative ion mode over a relevant m/z range.

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the

calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of

the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for

Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly

on the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 6-Methoxyquinolin-5-amine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

Synthesis & Purification

Sample Preparation for Analysis

Mass Spectrometry (MS) NMR Spectroscopy (1H, 13C) IR Spectroscopy

Molecular Weight & Formula Structural Elucidation Functional Group ID

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 6-Methoxyquinolin-5-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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